![molecular formula C26H23ClN4O2 B6585885 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251603-91-4](/img/structure/B6585885.png)
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide
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Description
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN4O2 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is 458.1509537 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hedgehog Signaling Pathway Inhibition
The compound you’ve mentioned has been investigated for its potential as an inhibitor of the Hedgehog (Hh) signaling pathway. Hh signaling is crucial for embryonic tissue development in both invertebrates and vertebrates, including the brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations in this pathway can lead to cell proliferation and tumor growth, particularly in basal cell carcinoma and medulloblastoma. The compound’s inhibition of the Hh pathway may have implications for cancer therapy.
Smo Receptor Inhibition
To verify whether the observed Hh inhibitory activity of this compound is derived from its inhibition of the Smoothened (Smo) receptor, researchers have evaluated its potency in fluorescence competitive displacement assays. Smo inhibitors play a key role in regulating the Hh pathway . Notable Smo inhibitors include cyclopamine, IPI-926, and GDC-0449 (Vismodegib), which have shown promise in cancer treatment .
Antibacterial and Antifungal Properties
While not directly related to the Hh pathway, it’s worth exploring the compound’s antibacterial and antifungal properties. Researchers have synthesized similar benzimidazole derivatives and screened them for activity against various bacterial and fungal strains . Investigating whether your compound exhibits similar effects could be valuable.
properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(4-ethylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c1-2-18-3-11-23(12-4-18)30-26(33)24-16-31(17-28-24)15-19-5-13-22(14-6-19)29-25(32)20-7-9-21(27)10-8-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVXRZNOKKYAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide |
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